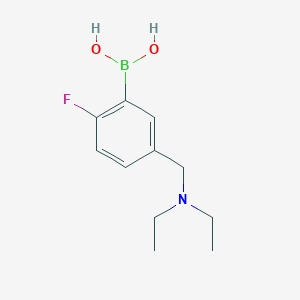

(5-((Diethylamino)methyl)-2-fluorophenyl)boronic acid

Descripción general

Descripción

(5-((Diethylamino)methyl)-2-fluorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a fluorinated aromatic ring. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the boronic acid and the fluorine atom in its structure imparts unique chemical properties that can be exploited in different chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (5-((Diethylamino)methyl)-2-fluorophenyl)boronic acid typically involves the following steps:

Aromatic Substitution: The starting material, 2-fluoroaniline, undergoes a substitution reaction with diethylamine to introduce the diethylamino group at the para position relative to the fluorine atom.

Formylation: The resulting compound is then subjected to formylation to introduce a formyl group at the ortho position relative to the fluorine atom.

Boronic Acid Formation: Finally, the formyl group is converted to a boronic acid group through a series of reactions involving the use of boron reagents such as boronic esters or boron trihalides.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: (5-((Diethylamino)methyl)-2-fluorophenyl)boronic acid can undergo various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

Reduction: The compound can be reduced to form the corresponding borane derivative.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, facilitated by the presence of the fluorine atom and the diethylamino group.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Conditions vary depending on the type of substitution, but common reagents include halogenating agents, nucleophiles, and catalysts.

Major Products:

Oxidation: Boronic esters or anhydrides.

Reduction: Borane derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Targeting Cancer Therapy : Boronic acids are increasingly recognized for their potential in targeted cancer therapies, particularly in Boron Neutron Capture Therapy (BNCT). The compound's structure allows it to function as a boron carrier agent, which can be selectively taken up by tumor cells. Studies have shown that compounds similar to (5-((Diethylamino)methyl)-2-fluorophenyl)boronic acid exhibit promising cytotoxicity profiles against cancer cell lines, making them suitable candidates for further development in BNCT applications .

Fluorescent Tagging for Cellular Imaging : A recent study developed a linker-free fluorescent tagging strategy utilizing boronic acids, including derivatives like this compound. This method enhances the visualization of cellular uptake and biodistribution of boron-containing compounds in live cells. The DAHMI fluorescent tag demonstrated significant advantages over traditional methods by eliminating the need for pre-installed linkers and allowing for real-time imaging under aqueous conditions .

Synthesis Methodologies

Microwave-Assisted Synthesis : The compound can be synthesized through microwave-assisted methods that allow for rapid assembly of boronic acid derivatives. This technique has been shown to produce high yields while being environmentally friendly, as reactions are conducted in aqueous media. The efficiency of this method positions this compound as a valuable building block in the synthesis of complex drug molecules .

Radiofluorination for PET Imaging : The compound is also applicable in the synthesis of boronic acid esters that can be radiofluorinated for Positron Emission Tomography (PET) imaging. This process involves using tris(pentafluorophenyl)borane as a catalyst to facilitate the formation of boronates from aromatic amines, achieving high radiochemical yields suitable for clinical applications . The ability to label drug molecules with fluorine-18 enhances their utility in imaging studies.

Biological Studies

Bio-distribution and Cytotoxicity Assessments : Research indicates that structurally similar boronic acids exhibit varying bio-distribution profiles when tested on human embryonic kidney (HEK293) cell lines. The compound's structural features contribute to its unique uptake patterns, which are critical for understanding its pharmacokinetics and therapeutic efficacy . Cytotoxicity studies have shown that certain derivatives maintain IC50 values above 50 μM, indicating potential safety margins for therapeutic use.

- Cytotoxicity Study : A study involving various boronic acids demonstrated distinct differences in cellular uptake and cytotoxic profiles among structurally similar compounds. This highlighted the importance of molecular design in developing effective cancer therapeutics.

- Fluorescent Tagging Application : The implementation of DAHMI tagging with boronic acids was successfully validated through experiments showing enhanced cellular imaging capabilities compared to traditional methods.

- Synthesis Optimization : Research optimizing microwave-assisted synthesis methods showed significant improvements in yield and purity for complex drug molecules, demonstrating the practical applications of this compound in pharmaceutical development.

Mecanismo De Acción

The mechanism of action of (5-((Diethylamino)methyl)-2-fluorophenyl)boronic acid involves its interaction with various molecular targets and pathways:

Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies.

Pathways: The compound can modulate biochemical pathways by interacting with specific enzymes or receptors, leading to changes in cellular processes.

Comparación Con Compuestos Similares

- (2-Chloro-5-((dimethylamino)methyl)phenyl)boronic acid

- (2-Fluoro-5-(methylamino)methyl)phenylboronic acid

Comparison:

- Uniqueness: (5-((Diethylamino)methyl)-2-fluorophenyl)boronic acid is unique due to the presence of both the diethylamino group and the fluorine atom, which impart distinct chemical properties and reactivity.

- Reactivity: The compound’s reactivity is influenced by the electron-withdrawing effect of the fluorine atom and the electron-donating effect of the diethylamino group, making it versatile in various chemical reactions.

Actividad Biológica

(5-((Diethylamino)methyl)-2-fluorophenyl)boronic acid, with CAS number 1334226-26-4, is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique diethylamino and fluorophenyl substituents, which may influence its interaction with biological targets.

The compound's structure can be represented as follows:

This structure suggests properties that may enhance its stability and bioactivity. The presence of the boron atom is crucial for its interaction with biomolecules, particularly in enzyme inhibition and as a potential therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with specific biomolecules. Boronic acids are known to interact with diols, which is significant in the context of glycoproteins and enzymes that contain sugar moieties. This interaction can modulate enzyme activity and affect various biological pathways.

Potential Targets

Research indicates that boronic acids can target proteases and kinases, leading to inhibition of cancer cell proliferation and modulation of signaling pathways involved in inflammation and fibrosis .

Table 1: Summary of Biological Activities

Case Studies

- Cytotoxicity Evaluation : In a study assessing the cytotoxicity of boron-containing compounds, this compound was evaluated against HEK293 cells. The results indicated that while it demonstrated some cytotoxic effects, the IC50 values were above 50 μM, suggesting moderate activity that may be enhanced through structural modifications .

- Mechanistic Insights : Another study explored the mechanism by which boronic acids interact with cellular targets. The findings revealed that compounds like this compound could selectively bind to specific kinases, thereby influencing cell signaling pathways related to growth and apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure:

- Fluorine Substitution : The presence of fluorine enhances lipophilicity and metabolic stability, which may improve bioavailability.

- Diethylamino Group : This moiety potentially increases solubility and alters pharmacokinetic properties, making it a candidate for further optimization in drug development.

Propiedades

IUPAC Name |

[5-(diethylaminomethyl)-2-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BFNO2/c1-3-14(4-2)8-9-5-6-11(13)10(7-9)12(15)16/h5-7,15-16H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OICZMAWKLZLVRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)CN(CC)CC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.